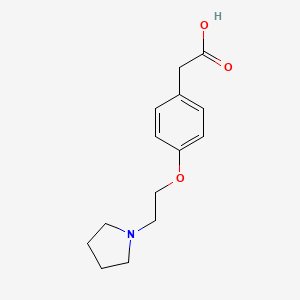

2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid

Description

2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid is a phenylacetic acid derivative featuring a pyrrolidine-substituted ethoxy group at the para position of the phenyl ring. The pyrrolidine moiety (a five-membered secondary amine ring) introduces basicity and conformational flexibility, which may influence solubility, pharmacokinetics, and target binding.

Properties

IUPAC Name |

2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-14(17)11-12-3-5-13(6-4-12)18-10-9-15-7-1-2-8-15/h3-6H,1-2,7-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZJSJQJLHEUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651627 | |

| Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714230-90-7 | |

| Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid typically involves multi-step organic reactions starting from readily available precursors. A common route includes the alkylation of pyrrolidine with 2-bromoethanol to form 2-(pyrrolidin-1-yl)ethanol. This intermediate is then etherified with 4-bromoacetophenone to yield 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetophenone, which is subsequently converted to 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid through hydrolysis and decarboxylation reactions.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for higher yield and purity, often utilizing automated reactors and continuous flow chemistry methods. Key steps include efficient purification techniques such as recrystallization or column chromatography to isolate the target compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid can undergo various chemical reactions including:

Oxidation: Converts the phenylacetic acid group into different oxidation states.

Reduction: Reduces the phenylacetic acid group to alcohols or aldehydes under specific conditions.

Substitution: Both electrophilic and nucleophilic substitution reactions are feasible due to the presence of active sites on the phenyl and pyrrolidinyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Can involve various halides, acids, and bases depending on the desired functional group transformations.

Major Products Formed

The major products of these reactions include different derivatives of the phenylacetic acid, such as alcohols, aldehydes, and substituted phenylacetic acids with varying functional groups.

Scientific Research Applications

2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid finds applications in several fields:

Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.

Biology: Studied for its potential interactions with biological systems, possibly acting as a ligand or inhibitor in various biochemical pathways.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects or as a precursor for drug development.

Industry: Used in the production of specialized chemicals and materials due to its unique reactive properties.

Mechanism of Action

The mechanism by which 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid exerts its effects is primarily through its interaction with specific molecular targets. These interactions can alter the function of enzymes, receptors, or other proteins, leading to various biological effects. For example, its structural analogy to other bioactive molecules suggests potential binding to receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Piperidine-Based Analogs (Compounds 9a–9d)

Structural Features :

- 9a : 2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid

- 9b: 2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid

- 9c : 2-(1-(4-(tert-Butoxycarbonyl)phenyl)piperidin-4-yl)acetic acid

- 9d : 2-(1-(2-Bromo-4-(methoxycarbonyl)phenyl)piperidin-4-yl)acetic acid

Key Differences :

- Core Heterocycle: Piperidine (six-membered ring) vs. pyrrolidine (five-membered) in the target compound.

- Substituents: Electron-withdrawing (cyano, acetyl) or bulky (tert-butoxy) groups on the aryl ring, which may alter electronic properties and steric hindrance compared to the target’s pyrrolidine ethoxy group.

Functional Implications :

- The target’s pyrrolidine group may confer distinct binding kinetics due to its smaller size and altered basicity .

Cetirizine-Related Compounds (Piperazine Derivatives)

Example :

- Cetirizine dihydrochloride : 2-[2-(4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl)ethoxy]acetic acid dihydrochloride

Key Differences :

- Core Heterocycle : Piperazine (six-membered diamine) vs. pyrrolidine. Piperazine enhances hydrophilicity and hydrogen-bonding capacity.

- Substituents : A (4-chlorophenyl)phenylmethyl group on piperazine, contributing to antihistamine activity.

Functional Implications :

- Cetirizine’s piperazine-ethoxy-acetic acid structure is critical for histamine H₁ receptor antagonism.

Thiazolidinedione Derivatives

Example :

- 2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid

Key Differences :

- Core Heterocycle : Thiazolidinedione (five-membered ring with two ketones and a sulfur atom) vs. pyrrolidine. Thiazolidinedione is electron-deficient and may act as a hydrogen-bond acceptor.

Functional Implications :

Ethoxy-Hydroxy Phenylacetic Acid Derivatives

Example :

- 4-Ethoxy-3-hydroxyphenylacetic acid

Key Differences :

- Substituents : Ethoxy and hydroxyl groups at the 3- and 4-positions of the phenyl ring vs. the target’s pyrrolidine ethoxy group.

Functional Implications :

- The target’s pyrrolidine may enhance membrane permeability due to its basic nitrogen .

Kinase Inhibitor Analogs (Compound 4n)

Example :

- N-(3-Chloro-4-fluorophenyl)-2-(4-((6-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide (4n)

Key Differences :

- Structural Complexity: Incorporates a thienopyrimidine core linked to the pyrrolidine ethoxy group.

Functional Implications :

- Compound 4n (52% yield) acts as a type-II pan-Tropomyosin receptor kinase (TRK) inhibitor. The shared pyrrolidine ethoxy motif may stabilize interactions with kinase ATP-binding pockets, suggesting the target compound could similarly modulate enzyme activity .

Biological Activity

2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyrrolidine moiety linked to a phenylacetic acid structure, which is crucial for its biological activity. The presence of the ethoxy group enhances its solubility and bioavailability.

Anti-inflammatory Properties

Research indicates that derivatives of phenyl acetic acids can exhibit significant anti-inflammatory activity. For instance, compounds similar to 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. The inhibition of COX-1 and COX-2 leads to reduced prostaglandin synthesis, thereby alleviating inflammation .

Anticancer Activity

A study highlighted the anticancer potential of compounds structurally related to 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid. These compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), U-937 (leukemia), and others. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G1 phase .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.76 | Apoptosis induction |

| Compound B | U-937 | 1.47 | G1 phase arrest |

| Compound C | HeLa | 0.65 | Apoptosis induction |

Neuroprotective Effects

The neuroprotective properties of similar compounds have also been investigated. In models of neurodegeneration, these compounds exhibited the ability to reduce oxidative stress and prevent neuronal cell death, likely through modulation of signaling pathways associated with inflammation and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid can be significantly influenced by structural modifications:

- Substitution Patterns : Electron-donating groups (EDGs) on the aromatic ring enhance activity, while electron-withdrawing groups (EWGs) tend to reduce it.

- Pyrrolidine Modifications : Altering the substituents on the pyrrolidine ring can affect potency and selectivity for specific biological targets.

Table 2: SAR Insights

| Modification Type | Effect on Activity |

|---|---|

| EDG on phenyl ring | Increased potency |

| EWG on phenyl ring | Decreased potency |

| Pyrrolidine substituents | Altered selectivity and efficacy |

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical settings:

- Case Study 1 : A derivative showed significant reduction in tumor size in xenograft models when administered at doses correlating with its IC50 values in vitro.

- Case Study 2 : Neuroprotective effects were observed in animal models of Alzheimer's disease, where treated groups displayed improved cognitive function compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.